

A Technical Guide to the Acaricide Tetrasul: Structure, Properties, and Mechanism of Action

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Compound of Interest

Compound Name: Tetrasul

Cat. No.: B1683111

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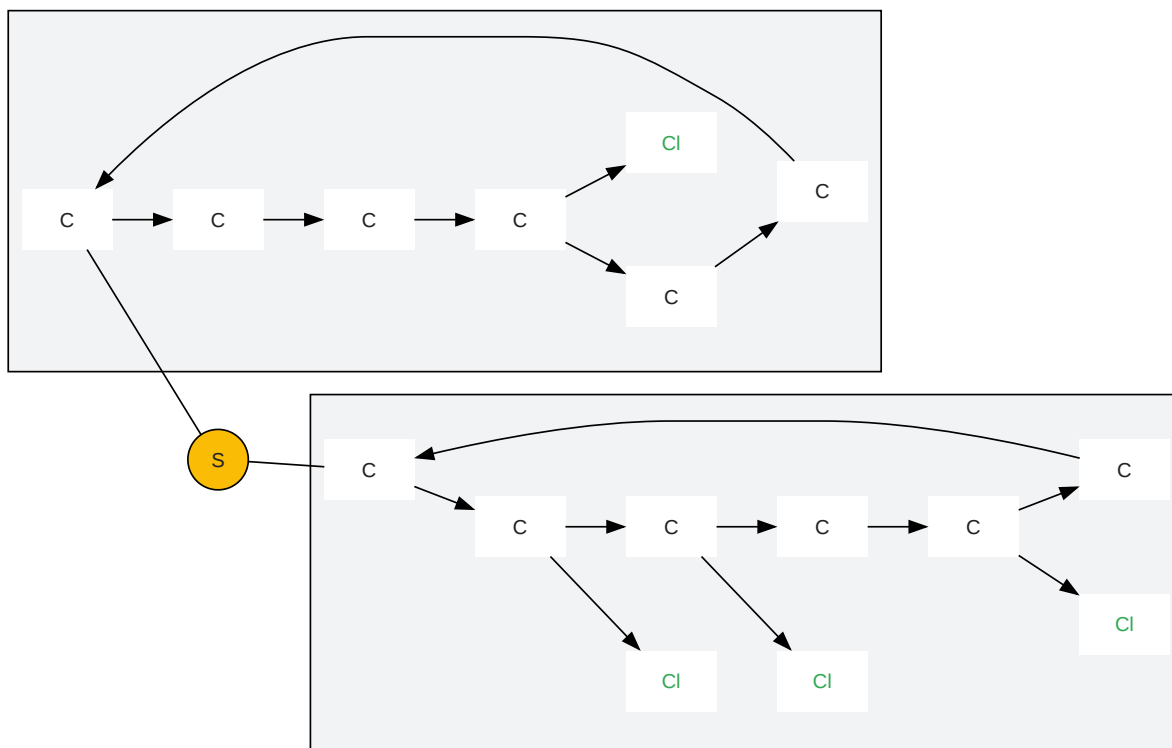
This technical guide provides an in-depth overview of **Tetrasul**, an organochlorine acaricide. The document details its chemical structure, physicochemical properties, and known mechanisms of action, with a focus on data relevant to scientific research and development.

Chemical Identity and Structure

Tetrasul is an organochlorine compound belonging to the diphenyl sulfide group.^[1] Its chemical identity is defined by the following identifiers:

- IUPAC Name: 1,2,4-trichloro-5-[(4-chlorophenyl)sulfanyl]benzene^[2]
- CAS Number: 2227-13-6^[3]
- Molecular Formula: C₁₂H₆Cl₄S^[2]^[3]
- Synonyms: 2,4,4',5-Tetrachlorodiphenyl sulfide, Animert, V-101, p-Chlorophenyl 2,4,5-trichlorophenyl sulfide^[2]

The two-dimensional chemical structure of **Tetrasul** is depicted below.



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Figure 1: 2D Chemical Structure of **Tetrasul**.

Physicochemical Properties

The physical and chemical properties of **Tetrasul** are critical for understanding its environmental fate, bioavailability, and formulation. Key quantitative data are summarized in the table below.

Property	Value	Reference(s)
Molecular Weight	324.05 g/mol	[3][4]
Physical State	Solid	[5]
Melting Point	88.4 °C	[5]
Boiling Point	200 °C	[5]
Water Solubility	0.03 mg/L (at 20°C)	[5][6]
Organic Solvent Solubility (at 20°C)	Ethanol: 20,000 mg/L Xylene: 400,000 mg/L	[5]
Log P (Octanol/Water Partition Coefficient)	6.87	[5]

Mechanism of Action

Primary Acaricidal Action: Inhibition of Oxidative Phosphorylation

The primary mode of action for **Tetrasul** as an acaricide is the disruption of cellular energy metabolism.[5] It functions by inhibiting oxidative phosphorylation, the metabolic pathway in mitochondria that produces the majority of a cell's adenosine triphosphate (ATP).[5][7]

Oxidative phosphorylation involves a series of protein complexes (I-V) embedded in the inner mitochondrial membrane, known as the electron transport chain (ETC). Electron carriers like NADH and FADH₂ donate electrons to the ETC. As electrons are passed between complexes, protons (H⁺) are pumped from the mitochondrial matrix into the intermembrane space, creating an electrochemical gradient. This gradient drives ATP synthase (Complex V) to produce ATP.[8][9]

Tetrasul disrupts this process, leading to a reduction in ATP synthesis and ultimately causing cell death in the target pest.[5] While the precise binding site within the ETC is not specified in the available literature, the overall inhibitory effect is well-established.

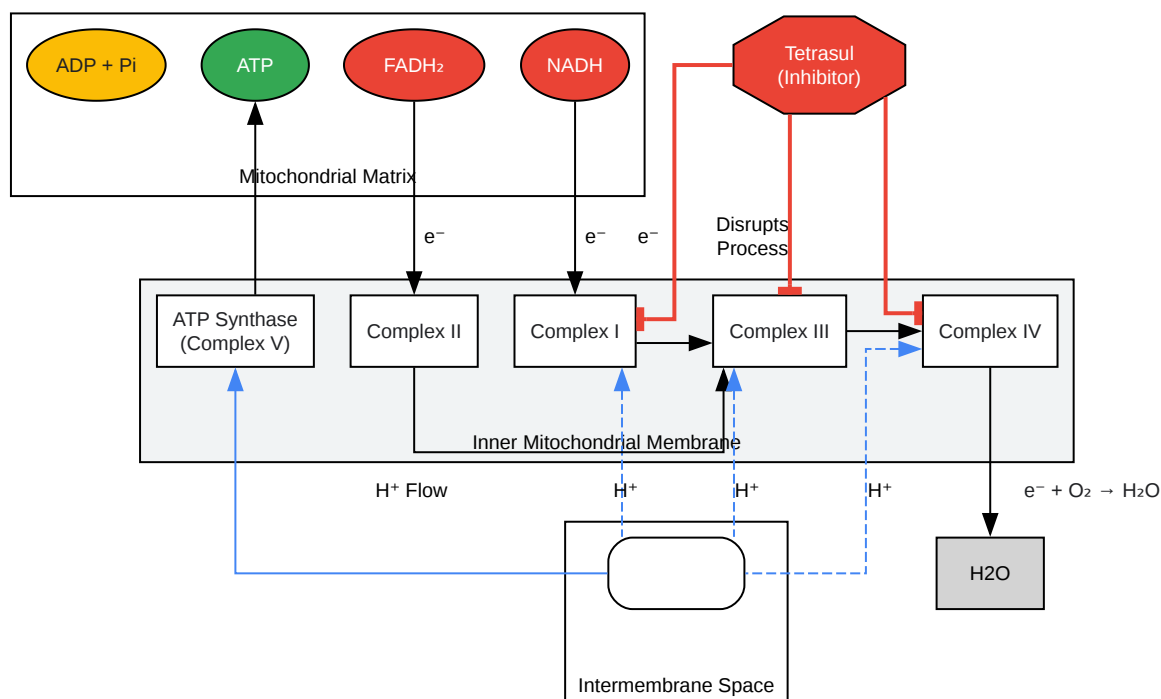


Figure 2: General Mechanism of Oxidative Phosphorylation Inhibition

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Figure 2: General Mechanism of Oxidative Phosphorylation Inhibition.

Investigational Use in Rosacea

Tetrasul has been a subject of research interest for the treatment of erythematous (type one) rosacea.[2] The pathophysiology of rosacea is complex and involves dysregulation of the innate immune system, neurovascular system, and skin barrier function.[10] A key pathway involves the overexpression of Toll-like Receptor 2 (TLR2), which increases the activity of kallikrein-5 (KLK5) protease. KLK5 then cleaves the antimicrobial peptide cathelicidin into its pro-inflammatory form, LL-37, driving inflammation and vascular changes.[10][11]

While **Tetrasul**'s specific mechanism in rosacea is not well-elucidated, many treatments for the condition, such as tetracycline-class drugs, are known to exert anti-inflammatory effects by

modulating these pathways.[12][13]

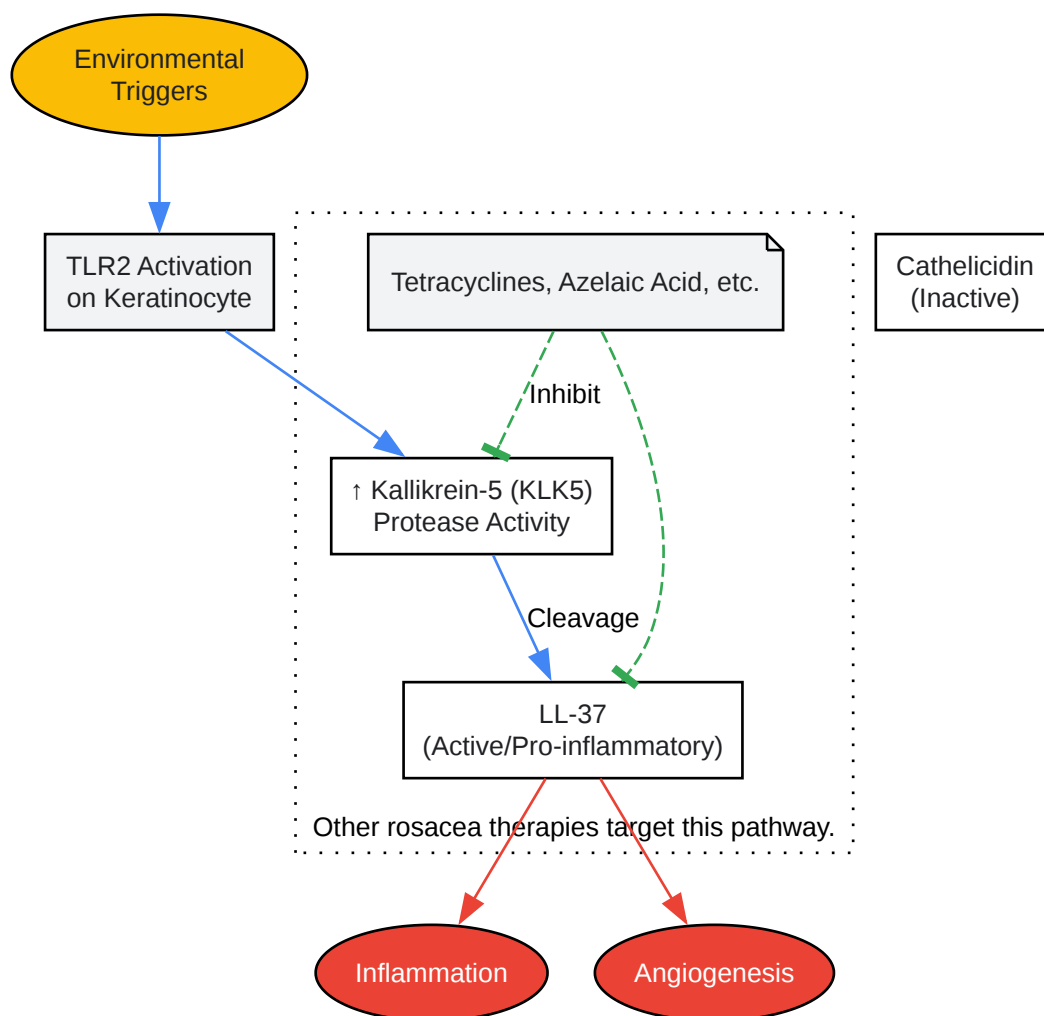


Figure 3: Simplified Inflammatory Pathway in Rosacea

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Figure 3: Simplified Inflammatory Pathway in Rosacea.

Experimental / Application Protocols

Detailed laboratory protocols for the synthesis of **Tetrasul** are not readily available in public literature. However, a general overview of its commercial production involves reacting phosphine gas with formaldehyde and sulfuric acid to produce a stable intermediate salt.[5] For research applications involving its use as an acaricide, the following generalized protocol for preparing a wettable powder formulation can be adapted.

Protocol: Preparation and Application of a **Tetrasul** Wettable Powder Formulation for Bioassays

Objective: To prepare a suspension of **Tetrasul** for application in laboratory or greenhouse-based efficacy studies against phytophagous mites (e.g., *Tetranychus urticae*).

Materials:

- **Tetrasul** wettable powder (WP) formulation
- Deionized water
- Magnetic stirrer and stir bar
- Volumetric flasks and graduated cylinders
- Analytical balance
- Foliar spray applicator (e.g., chromatography sprayer or precision spray tower)
- Infested plant material (e.g., bean leaves with spider mites)

Procedure:

- Calculate Required Concentration: Determine the target concentration of the active ingredient (a.i.) required for the experiment (e.g., in mg/L or ppm).
- Prepare Stock Suspension:
 - Accurately weigh the required amount of **Tetrasul** WP formulation using an analytical balance.
 - Create a slurry by adding a small amount of deionized water to the powder in a beaker and mixing until a smooth paste is formed. This prevents clumping.
 - Transfer the slurry to a volumetric flask. Rinse the beaker with deionized water and add the rinsate to the flask to ensure a complete transfer.

- Bring the flask to the final volume with deionized water.
- Place a magnetic stir bar in the flask and stir for 15-30 minutes to ensure a homogenous suspension.
- Application:
 - Transfer the suspension to the spray applicator.
 - Apply the suspension as a fine, uniform foliar spray to the infested plant material. Ensure thorough coverage of both the adaxial and abaxial leaf surfaces.[14]
 - A control group should be sprayed with deionized water (and any formulation blanks, if available).
- Incubation and Assessment:
 - Allow the treated material to dry completely.
 - Maintain the treated plants under controlled environmental conditions (temperature, humidity, photoperiod).
 - Assess mite mortality at predetermined time points (e.g., 24, 48, 72 hours) under a dissecting microscope. Mites that are immobile when prodded with a fine brush are considered dead.[14]

Note: **Tetrasul** primarily acts on mite eggs and nymphal stages.[15] For rapid control of adult mites in experiments, co-application with a contact adulticide may be necessary.[15] Always consult the specific formulation's label and Safety Data Sheet (SDS) for handling precautions and personal protective equipment requirements.

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